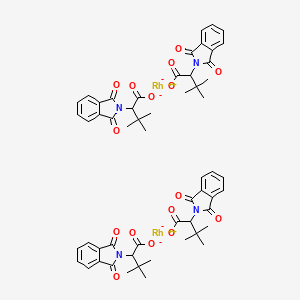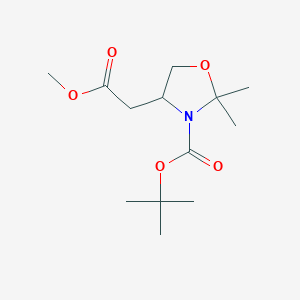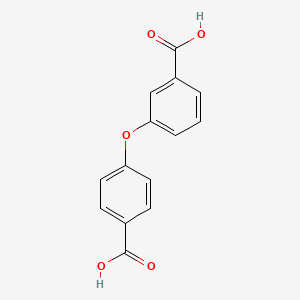
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex compound that features a rhodium ion coordinated with a 2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. The reaction typically involves the use of solvents such as toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of rhodium.
Substitution: The ligand can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of rhodium, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate exerts its effects involves the coordination of the rhodium ion with the ligand, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing an active site for reactions to occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate: This compound has a similar isoindoline-1,3-dione moiety and is used in pharmaceutical synthesis.
Pomalidomide: This compound, which contains an isoindole-1,3-dione structure, is used in medicine for its antitumor and immunomodulatory properties.
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate is unique due to the presence of the rhodium ion, which imparts distinct catalytic properties and enhances its reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C56H56N4O16Rh2 |
|---|---|
Molekulargewicht |
1246.9 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
PDTSLZCQKKXVQL-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)

![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)

![1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)


![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12498024.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12498041.png)
